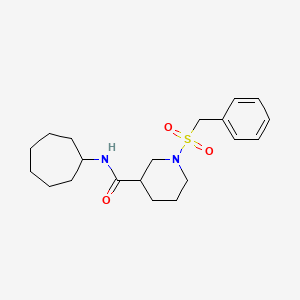![molecular formula C12H15NO B7544004 N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide, also known as MPCC, is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. MPCC is a cyclopropane derivative that has been shown to exhibit neuroprotective properties and has been investigated as a potential treatment for various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mécanisme D'action
The exact mechanism of action of N-[(4-methylphenyl)methyl]cyclopropanecarboxamide is not fully understood, but it is believed to exert its neuroprotective effects through multiple pathways. N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxifying enzymes. N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has also been shown to inhibit the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects in neuronal cells. N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has been shown to increase the expression of antioxidant enzymes such as catalase and superoxide dismutase, which can protect against oxidative stress. N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has also been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, which can contribute to neuroinflammation and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-methylphenyl)methyl]cyclopropanecarboxamide in lab experiments is that it has been extensively studied and has been shown to exhibit consistent neuroprotective effects across various experimental models. However, one limitation of using N-[(4-methylphenyl)methyl]cyclopropanecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its neuroprotective properties.
Orientations Futures
There are several future directions for research on N-[(4-methylphenyl)methyl]cyclopropanecarboxamide. One direction is to further investigate its mechanism of action and identify specific molecular targets that mediate its neuroprotective effects. Another direction is to investigate its potential therapeutic applications in other neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Additionally, there is a need for more clinical trials to investigate the safety and efficacy of N-[(4-methylphenyl)methyl]cyclopropanecarboxamide in humans.
Méthodes De Synthèse
The synthesis of N-[(4-methylphenyl)methyl]cyclopropanecarboxamide involves the reaction of 4-methylbenzylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. Various studies have shown that N-[(4-methylphenyl)methyl]cyclopropanecarboxamide exhibits neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-2-4-10(5-3-9)8-13-12(14)11-6-7-11/h2-5,11H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRUMRDZJLCMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)
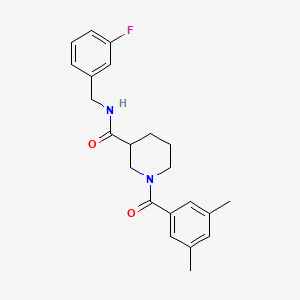
![N-(2,5-dimethylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543954.png)
![1-(3-Chloro-2-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543960.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)
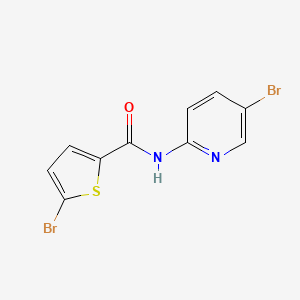
![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)
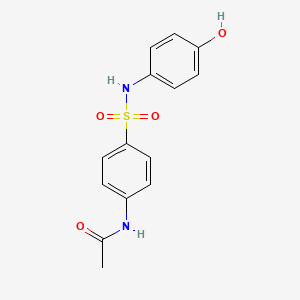
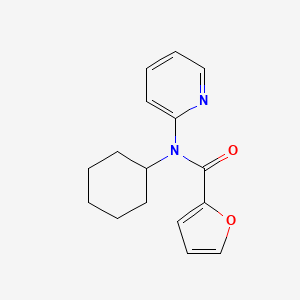
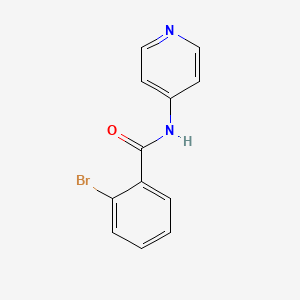
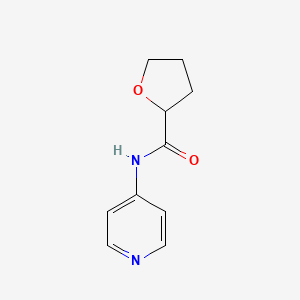
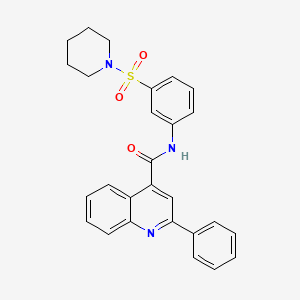
![5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)
